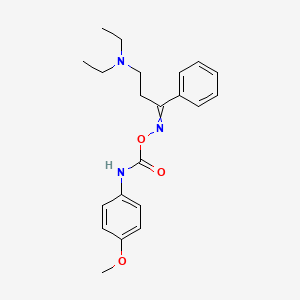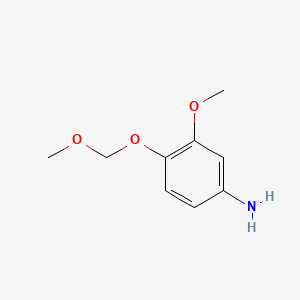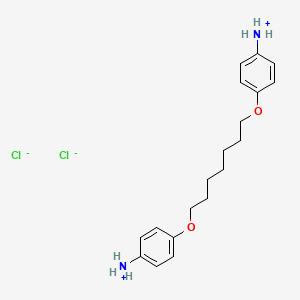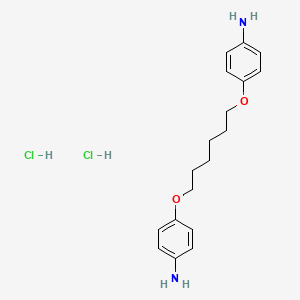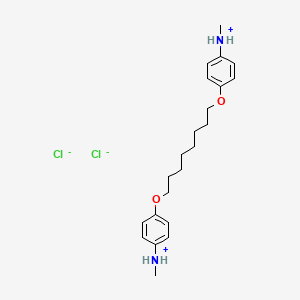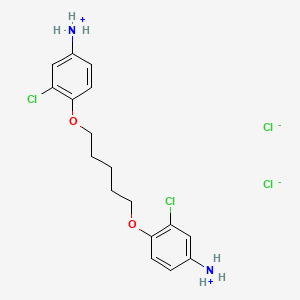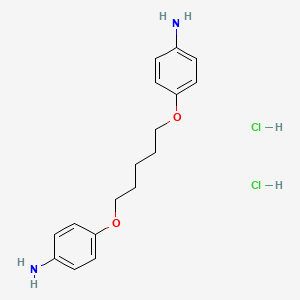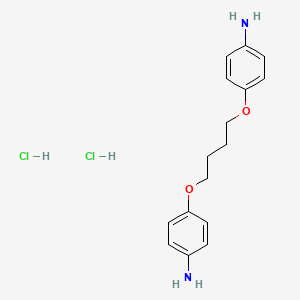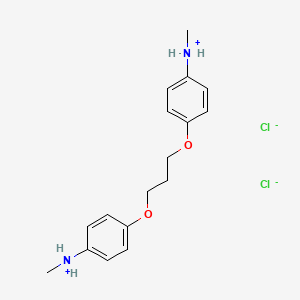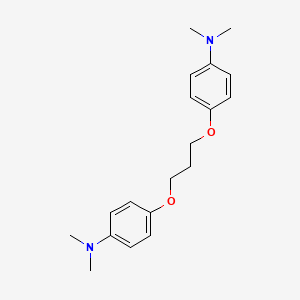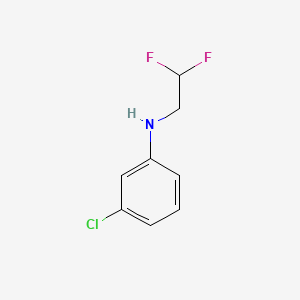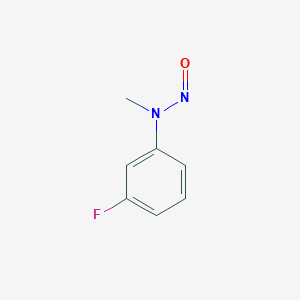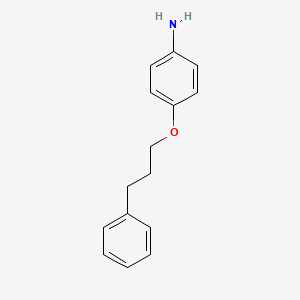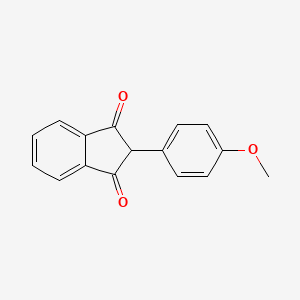![molecular formula C24H23NO9P2S B1667484 [1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid CAS No. 946417-21-6](/img/structure/B1667484.png)
[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BPH-675 is a bioactive chemical.
Aplicaciones Científicas De Investigación
Enzyme Inhibition
One significant application of compounds structurally similar to 1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid is in enzyme inhibition. A study demonstrated that analogs of this compound showed potent inhibition of protein-tyrosine phosphatase PTP1B. These inhibitors are based on phosphotyrosyl (pTyr) mimetics, showing strong interactions within the enzyme’s catalytic site and potential for the development of high-affinity ligands (Burke et al., 1996).
Antibacterial and Antifungal Activities
Compounds with structural similarities to 1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid also exhibit significant antibacterial and antifungal properties. Schiff bases derived from similar structures showed effective inhibition against both bacteria (E. coli) and fungi (C. albicans), indicating potential applications in treating infectious diseases (Thirugnanaselvi et al., 2016).
Synthesis of Complex Organic Compounds
These types of compounds are used in the synthesis of complex organic molecules. For instance, a method involving a four-step sequence was developed for synthesizing complex 2-hydroxy-1-naphthoic acids, demonstrating the versatility of these compounds in organic synthesis (Ji et al., 2004).
Alzheimer's Disease Research
Further, derivatives of hydroxyphenylamine phosphonate, structurally related to the compound , have been synthesized and evaluated for their anti-Alzheimer effects. These studies explore the potential of such compounds in treating neurodegenerative diseases, showcasing their importance in medicinal chemistry (Zaout et al., 2021).
Plant Growth Regulation
In the field of agriculture, phosphonic and phosphonous acids derived from naphthalene, similar to the compound , have been synthesized and tested for their effects on plant growth, indicating potential uses in agriculture and horticulture (Westeringh & Veldstra, 2010).
Drug Development
Phosphonic acids, including those structurally similar to this compound, are widely used in drug development due to their bioactive properties. They are employed in a range of applications, from bone targeting and medical imaging to the design of bioactive molecules (Sevrain et al., 2017).
Propiedades
Número CAS |
946417-21-6 |
|---|---|
Nombre del producto |
[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid |
Fórmula molecular |
C24H23NO9P2S |
Peso molecular |
563.5 g/mol |
Nombre IUPAC |
[1-hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid |
InChI |
InChI=1S/C24H23NO9P2S/c26-24(35(27,28)29,36(30,31)32)16-17-5-3-8-19(13-17)20-9-4-10-22(14-20)25-37(33,34)23-12-11-18-6-1-2-7-21(18)15-23/h1-15,25-26H,16H2,(H2,27,28,29)(H2,30,31,32) |
Clave InChI |
MZVWVRVNMXTDAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC(=C3)C4=CC=CC(=C4)CC(O)(P(=O)(O)O)P(=O)(O)O |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC(=C3)C4=CC=CC(=C4)CC(O)(P(=O)(O)O)P(=O)(O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BPH-675; BPH 675; BPH675. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



